![molecular formula C20H23FN2O2S B2590486 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone CAS No. 877649-42-8](/img/structure/B2590486.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a piperazine ring, a thiophene ring, and a ketone group. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is often found in biologically active compounds. The ketone group is a carbonyl group (C=O) bonded to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, thiophene ring, and ketone group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring could undergo reactions such as alkylation or acylation. The thiophene ring might undergo electrophilic aromatic substitution reactions, and the ketone group could be involved in various reactions such as reduction, condensation, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a novel inhibition profile with a higher selectivity towards ENT2 . This selectivity could be beneficial in designing drugs that target specific ENTs without affecting others, potentially reducing side effects.
Molecular Structure Analysis
The molecular structure of related fluorophenylpiperazine compounds has been determined using single-crystal X-ray diffraction and density functional computational methods . These studies are crucial for understanding the interaction of the compound with biological targets and can aid in the rational design of new drugs with improved efficacy and safety profiles.
Drug Discovery
The unique structure of the compound allows for its use in drug discovery, particularly in the development of new pharmaceuticals. Its versatility can lead to the creation of novel drugs that can interact with various biological pathways, offering potential treatments for a range of diseases.
Antimicrobial and Antitubercular Properties
Research has indicated that derivatives of piperazine, which is part of the compound’s structure, exhibit antimicrobial and antitubercular properties. This suggests that the compound could be used as a starting point for developing new treatments for bacterial infections, including drug-resistant strains.
Urease Enzyme Inhibition
The compound has been implicated in the inhibition of urease enzymes, which play a role in ureolytic bacterial infections . By inhibiting these enzymes, it could serve as a treatment method for such infections, which are often difficult to manage with traditional antibiotics.
Molecular Imaging
Due to its structural properties, the compound could be utilized in molecular imaging to study biological processes. This application is particularly valuable in research settings where understanding the dynamics of biological systems at the molecular level is crucial.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds with a 4-fluorobenzylpiperazine moiety have been found to inhibit tyrosinase (tyr), a key enzyme involved in melanogenesis .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the melanogenesis pathway by inhibiting the activity of tyrosinase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may inhibit melanogenesis, potentially leading to effects on skin pigmentation .
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAVICFAMKKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

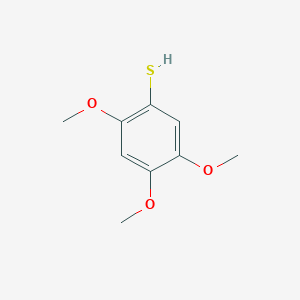
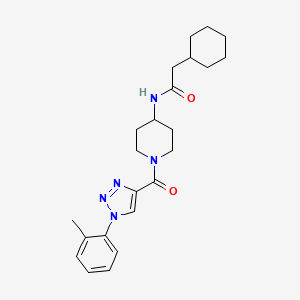
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)
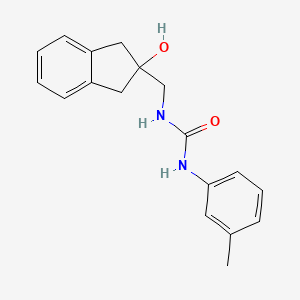
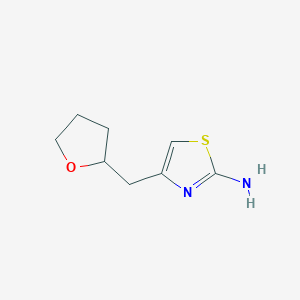
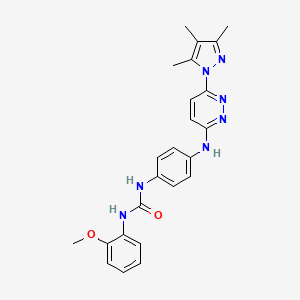
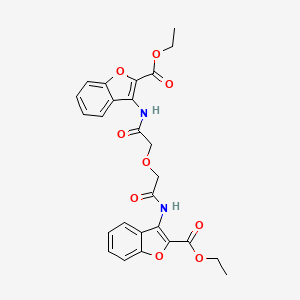
![N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2590422.png)
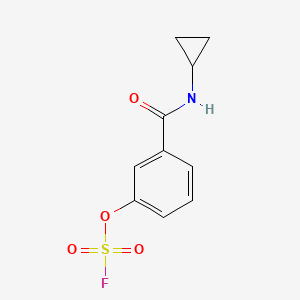

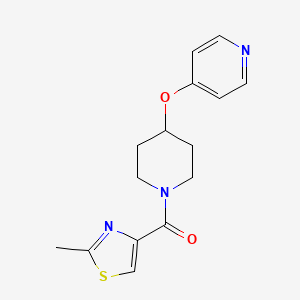
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)